molecular formula C8H9ClN2O2 B2702999 Ethyl 2-(2-chloropyrimidin-4-yl)acetate CAS No. 1251863-78-1

Ethyl 2-(2-chloropyrimidin-4-yl)acetate

Cat. No.: B2702999
CAS No.: 1251863-78-1
M. Wt: 200.62
InChI Key: LZSUZWFHRUMARJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloropyrimidin-4-yl)acetate is a chemical compound with the molecular formula C8H9ClN2O2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-chloropyrimidin-4-yl)acetate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction between 2-chloropyrimidine and ethyl acetoacetate. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloropyrimidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(2-chloropyrimidin-4-yl)acetate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the synthesis of specialized derivatives and for studying specific biochemical pathways.

Properties

IUPAC Name

ethyl 2-(2-chloropyrimidin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-7(12)5-6-3-4-10-8(9)11-6/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSUZWFHRUMARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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